molecular formula C9H11ClN2O3 B1403810 3-(3-Nitrophenyl)oxetan-3-amine hydrochloride CAS No. 1393545-61-3

3-(3-Nitrophenyl)oxetan-3-amine hydrochloride

Cat. No.: B1403810
CAS No.: 1393545-61-3
M. Wt: 230.65 g/mol
InChI Key: HPJGMFQACLUHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-(3-Nitrophenyl)oxetan-3-amine hydrochloride is used in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of potential pharmaceutical compounds.

    Synthetic Organic Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biological Research: As a probe or ligand in biochemical assays.

    Industrial Applications: As a precursor for the synthesis of materials with specific properties.

Future Directions

Oxetanes, including “3-(3-Nitrophenyl)oxetan-3-amine hydrochloride”, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences . Future research may focus on developing new methodologies for oxetane synthesis and incorporation, as well as utilizing the reactivity of oxetanes in the synthesis of complex molecules .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)oxetan-3-amine hydrochloride involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the oxetane ring can undergo ring-opening reactions under specific conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)oxetan-3-amine hydrochloride
  • 3-(2-Nitrophenyl)oxetan-3-amine hydrochloride
  • 3-(3-Nitrophenyl)oxetan-3-amine

Uniqueness

3-(3-Nitrophenyl)oxetan-3-amine hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

3-(3-nitrophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c10-9(5-14-6-9)7-2-1-3-8(4-7)11(12)13;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJGMFQACLUHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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